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Technical Support Center: Managing Buffer
Interference
Welcome to our technical support center. This resource is designed to help researchers,

scientists, and drug development professionals troubleshoot and avoid experimental

interference from common biological buffers like Tris and glycine.

Frequently Asked Questions (FAQs)
Q1: In which common laboratory techniques can Tris or glycine buffers cause interference?

A1: Tris and glycine buffers can interfere with a variety of common biochemical and analytical

techniques, including:

Protein Quantification Assays: Notably the Lowry and Bradford assays.

Enzyme Immunoassays (e.g., ELISA): Can lead to high background or reduced signal.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): The standard Laemmli system using

Tris-glycine has limitations in resolving low molecular weight proteins.

Mass Spectrometry (MS): Tris is not volatile and can suppress ionization, leading to reduced

signal and contamination of the instrument.
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Enzyme Kinetics Assays: These buffers can directly interact with enzymes and affect their

activity.

Q2: What is the general mechanism behind buffer interference?

A2: The mechanisms of interference are specific to the assay. For example:

In the Lowry protein assay, Tris buffer can chelate copper ions, which are essential for the

colorimetric reaction, and can also react with the Folin-Ciocalteu reagent, leading to

inaccurate protein quantification.[1][2]

In the Bradford assay, both Tris and glycine can interfere with the binding of the Coomassie

dye to proteins, affecting the color change and leading to erroneous results.

In immunoassays, primary amine-containing buffers like Tris and glycine can react with

labeling reagents (e.g., NHS esters) used for antibody conjugation, reducing labeling

efficiency. They can also alter the pH of the assay environment, affecting antibody-antigen

binding.

In mass spectrometry, non-volatile buffers like Tris can contaminate the ion source and

suppress the ionization of the analyte, leading to poor signal intensity.[3]

Troubleshooting Guides
Protein Quantification Assays
Problem: Inaccurate protein concentration measurement when using Tris or glycine-based

buffers.
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Inaccurate Protein Reading
in Tris/Glycine Buffer

Is sample dilution feasible
(high protein concentration)?

Dilute sample to reduce
buffer concentration

Yes

Use protein precipitation
(TCA or acetone)

No

Are detergents present?

Use BCA Assay
(tolerant to detergents)

Yes

Use modified Bradford protocol
(include buffer in standards)

No

Accurate Protein Quantification

Click to download full resolution via product page

Caption: Troubleshooting workflow for protein assay interference.

Quantitative Impact of Tris on Lowry Protein Assay

As shown in the table below, the concentration of Tris buffer in the final assay mixture

significantly affects the measured protein concentration in the Lowry assay.
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Tris Concentration in Final
Assay (mM)

Apparent Protein
Concentration (µg/mL) of a
47 µg/mL Albumin Sample

% Error

0 47.0 0%

0.04 48.5 +3.2%

0.15 52.0 +10.6%

0.37 58.0 +23.4%

0.73 68.0 +44.7%

1.46 85.0 +80.9%

3.65 115.0 +144.7%

Data adapted from Rej, R., & Richards, A. H. (1974). Analytical Biochemistry, 62(1), 240-7.[2]

Recommended Solutions:

Use a Compatible Assay: The Bicinchoninic Acid (BCA) assay is generally more resistant to

interference from common buffer components, including low to moderate concentrations of

Tris and glycine. It is also compatible with most detergents.[4][5]

Buffer-Match Standards: If using the Bradford or Lowry assay is necessary, prepare your

protein standards in the exact same buffer (including the same concentration of Tris or

glycine) as your unknown samples. This will help to cancel out the interfering effects.

Sample Clean-up: For samples with high concentrations of interfering substances, consider

removing the buffer through dialysis or protein precipitation.

Experimental Protocol: Acetone Precipitation of Proteins

This protocol is effective for removing interfering substances like Tris and glycine from protein

samples before quantification.

Materials:
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Cold (-20°C) acetone

Acetone-compatible microcentrifuge tubes

Microcentrifuge

Procedure:

Place your protein sample in an acetone-compatible tube.

Add four times the sample volume of cold (-20°C) acetone to the tube.

Vortex the tube and incubate for 60 minutes at -20°C.

Centrifuge for 10 minutes at 13,000-15,000 x g.

Carefully decant the supernatant without disturbing the protein pellet.

Allow the residual acetone to evaporate from the uncapped tube at room temperature for 30

minutes.

Resuspend the protein pellet in a buffer compatible with your downstream application.[2][6]

Enzyme Immunoassays (e.g., ELISA)
Problem: High background, low signal, or inconsistent results in an ELISA when samples are in

Tris or glycine-containing buffers.

Troubleshooting Workflow:
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ELISA Interference with
Tris/Glycine Buffers

Is simple dilution an option?

Dilute sample in an
assay-compatible buffer

Yes

Perform buffer exchange
(Dialysis or Desalting Column)

No

Reliable ELISA Results

Was the antibody labeled in the
presence of Tris/glycine?

Re-label antibody in an
amine-free buffer (e.g., PBS)

Yes

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for ELISA interference.

Recommended Solutions:

Sample Dilution: The simplest approach is to dilute the sample in an assay-compatible

buffer, such as Phosphate Buffered Saline (PBS) with a non-ionic detergent like Tween-20.

This reduces the concentration of the interfering buffer components.[7]
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Buffer Exchange: For concentrated samples or when dilution is not feasible, perform a buffer

exchange using dialysis or a desalting column to replace the Tris or glycine buffer with an

appropriate immunoassay buffer.[4][7][8][9]

Use Blocking Agents: Ensure your blocking buffer is effective. Commercially available

blocking agents can help to minimize non-specific binding that may be exacerbated by buffer

components.

Experimental Protocol: Protein Dialysis for Buffer Exchange

This protocol is suitable for removing small molecules like Tris and glycine from protein

samples prior to an immunoassay.

Materials:

Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)

Dialysis buffer (e.g., PBS, pH 7.4)

Stir plate and stir bar

Beaker or container for dialysis buffer

Procedure:

Prepare the dialysis membrane according to the manufacturer's instructions.

Load the protein sample into the dialysis tubing or cassette and seal securely.

Place the sealed sample into a beaker containing a large volume of dialysis buffer (at least

200 times the sample volume).

Place the beaker on a stir plate and stir gently at 4°C.

Dialyze for 2-4 hours.

Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight at 4°C.
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For highly concentrated interfering substances, a third buffer change may be necessary.[4][8]

[9][10]

SDS-PAGE
Problem: Poor resolution of low molecular weight proteins (<20 kDa) using the standard Tris-

glycine SDS-PAGE system.

Recommended Solutions:

Use a Tris-Tricine Buffer System: This system is superior for resolving small proteins and

peptides. Tricine has a higher negative charge than glycine at the stacking gel pH, allowing it

to migrate faster and separate small peptides from the SDS micelle front, resulting in sharper

bands.[11][12]

Use a Tris-Acetate Buffer System: This system is well-suited for the separation of large

proteins.

Comparison of SDS-PAGE Buffer Systems

Feature Tris-Glycine System Tris-Tricine System

Optimal Separation Range 20 kDa - 200 kDa[12] 1 kDa - 100 kDa[11]

Resolution of <20 kDa Proteins Poor, often diffuse[12] Excellent, sharp bands[11]

Primary Application
General purpose protein

separation

Low molecular weight proteins

and peptides

Mass Spectrometry
Problem: Poor signal intensity, ion suppression, and instrument contamination when analyzing

samples containing Tris buffer.

Recommended Solutions:

Avoid Tris Buffer: Whenever possible, use a volatile buffer compatible with mass

spectrometry, such as ammonium bicarbonate or ammonium acetate, in the final sample
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preparation steps.

Sample Clean-up: Before analysis, remove Tris buffer from the sample using one of the

following methods:

ZipTips® or C18 columns: These are small, disposable chromatography tips used for

desalting and concentrating peptide samples.

Dialysis or Buffer Exchange: As described for immunoassays.

Protein Precipitation: As described for protein quantification assays.

Experimental Protocol: Buffer Exchange using a Spin Column for Mass Spectrometry

This protocol is a quick method for removing non-volatile salts like Tris from a protein sample

before MS analysis.

Materials:

Micro Bio-Spin 6 chromatography column (or similar)

Volatile buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0)

Microcentrifuge

Procedure:

Prepare the spin column by removing the storage buffer according to the manufacturer's

instructions. This usually involves inverting the column to resuspend the gel and then

centrifuging to remove the buffer.

Equilibrate the column by washing it 3-5 times with the volatile buffer. For each wash, add

the buffer and centrifuge at 1,000 x g for 1-2 minutes, discarding the flow-through.

Place the column in a clean collection tube.

Carefully apply your protein sample to the center of the column.
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Centrifuge at 1,000 x g for 4 minutes to collect the protein in the volatile buffer.[13] The Tris

buffer will be retained in the column matrix.

Enzyme Kinetics Assays
Problem: Altered enzyme activity (Vmax and Km) in the presence of Tris or glycine buffers.

Recommended Solutions:

Choose an Inert Buffer: Use a "Good's" buffer, such as HEPES or PIPES, which are

designed to be non-interactive with biological systems.

Buffer Comparison: If you must use Tris or glycine, perform preliminary experiments to

compare enzyme activity in these buffers to an inert buffer to understand the extent of the

effect.

Quantitative Impact of Buffers on Alkaline Phosphatase Kinetics

The choice of buffer can significantly alter the kinetic parameters of an enzyme, as

demonstrated by the data below for alkaline phosphatase at pH 9.1.

Buffer Vmax (µM/min) Km (mM)

Tris 1.85 0.83

Tricine 1.45 0.65

Glycine 1.12 0.51

Data adapted from Hethey et al. (2002). Journal of Experimental Microbiology and Immunology,

2, 33-38.[10]

Workflow for Buffer Selection in Enzyme Assays:
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Planning Enzyme
Kinetics Experiment

Is there a known buffer
for this enzyme family?

Use established buffer

Yes

Test multiple buffers
(e.g., Tris, HEPES, Glycine)

No

Proceed with Assay

Compare kinetic parameters
(Vmax, Km)

Select buffer with least
impact or desired effect

Click to download full resolution via product page

Caption: Logical workflow for selecting an appropriate buffer for enzyme kinetics studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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